

Application Note: Gravimetric Determination of Potassium as Potassium Hexachloroplatinate

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Compound of Interest

Compound Name: Potassium hexachloro platinate

Cat. No.: B1585519

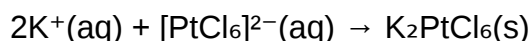
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Introduction: The Principle of Selective Precipitation

Gravimetric analysis stands as a cornerstone of quantitative chemical analysis, prized for its high precision and accuracy. The determination of potassium by precipitation as potassium hexachloroplatinate (K_2PtCl_6) is a classic and reliable method.[1][2][3] This technique hinges on the selective precipitation of potassium ions from a solution using hexachloroplatinic acid (H_2PtCl_6) as the precipitating agent. The resulting potassium hexachloroplatinate is a sparingly soluble, bright yellow crystalline solid.[1] The fundamental principle lies in the quantitative separation of the analyte (K^+) from the sample matrix by forming a compound of known, stable stoichiometry. The mass of this precipitate is then meticulously measured, and from it, the mass of potassium in the original sample is calculated.

The choice of hexachloroplatinic acid is strategic. Potassium hexachloroplatinate exhibits low solubility in cold water and is practically insoluble in ethanol, properties that are exploited during the washing phase to minimize loss of the precipitate.[4][5] The reaction proceeds as follows:



This application note provides a comprehensive, step-by-step protocol for this gravimetric method, elucidates the rationale behind critical procedural steps, and offers insights into potential sources of error and safety considerations.

Reagents and Materials

Reagents:

- Hexachloroplatinic Acid Solution (H_2PtCl_6): A solution containing approximately 10 g of platinum per 100 mL. This can be prepared by dissolving platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid) followed by repeated evaporations with hydrochloric acid to remove all traces of nitric acid.[6][7][8] Commercially available solutions are also suitable.
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$): 95% (v/v) or absolute.
- Hydrochloric Acid (HCl): Concentrated and dilute solutions.
- Ammonium Chloride ($(\text{NH}_4)_2\text{PtCl}_6$): For testing the completeness of precipitation.
- Distilled or Deionized Water

Apparatus:

- Analytical balance (readable to 0.1 mg)
- Gooch or sintered glass crucibles (medium porosity)
- Drying oven capable of maintaining 120-130°C
- Muffle furnace (optional, for ashing)
- Beakers, glass stirring rods, watch glasses
- Pipettes and graduated cylinders
- Filtration apparatus (vacuum flask and holder for crucible)
- Desiccator

Experimental Workflow and Protocol

The entire process, from initial sample preparation to the final calculation, is a meticulously orchestrated sequence of steps designed to ensure the quantitative recovery of potassium.



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Caption: Workflow for the gravimetric determination of potassium.

Sample Preparation

The goal of this initial phase is to bring the potassium into a soluble form, typically as a chloride, and to eliminate any substances that could interfere with the selective precipitation of K_2PtCl_6 .

- **Weighing:** Accurately weigh a quantity of the dried sample, sufficient to yield 0.1-0.2 g of K_2PtCl_6 precipitate, into a beaker.
- **Dissolution:** Dissolve the sample in water or dilute HCl. If the sample contains organic matter, it must first be ashed in a muffle furnace at a temperature not exceeding 500°C.[9] The resulting ash is then dissolved in dilute HCl.
- **Removal of Interferences:**
 - **Ammonium Salts:** Ammonium ions co-precipitate with potassium as $(\text{NH}_4)_2\text{PtCl}_6$. If present, they must be removed. This is typically achieved by adding concentrated HCl and evaporating the solution to dryness, then gently igniting the residue to volatilize the ammonium salts.
 - **Sulfates, Phosphates, etc.:** While the hexachloroplatinate method is more robust than others, high concentrations of certain anions can interfere.[10][11] Preliminary separation steps, such as precipitation with barium chloride for sulfates, may be necessary for complex matrices.

Precipitation Protocol

This is the core of the analysis where potassium is selectively converted into its insoluble hexachloroplatinate salt.

- **Acidification:** Ensure the sample solution is slightly acidic with HCl.
- **Addition of Precipitant:** To the clear, cool sample solution, add a sufficient excess of the hexachloroplatinic acid solution dropwise while stirring. An excess is crucial to drive the equilibrium towards precipitation and account for other alkali metals that might be present, thereby minimizing the solubility of K_2PtCl_6 due to the common ion effect.[\[12\]](#)
- **Digestion:** Allow the mixture to stand for several hours, preferably overnight. This process, known as digestion, allows smaller, less pure crystals to dissolve and re-precipitate onto larger, purer crystals.[\[13\]](#) This results in a precipitate that is easier to filter and less contaminated by co-precipitation.
- **Testing for Completeness:** Before filtration, add a drop of the precipitating agent to the clear supernatant. The absence of further precipitation indicates the reaction is complete.

Filtration and Washing

The objective here is to isolate the pure precipitate from the solution and wash away any soluble impurities without dissolving the precipitate itself.

- **Crucible Preparation:** A Gooch or sintered glass crucible should be cleaned, dried in an oven at 120-130°C, cooled in a desiccator, and weighed to a constant mass.
- **Filtration:** Decant the clear supernatant through the pre-weighed crucible using gentle suction. Transfer the precipitate to the crucible with the aid of a stream of 95% ethanol from a wash bottle.
- **Washing:** Wash the precipitate in the crucible several times with small portions of 95% ethanol. K_2PtCl_6 is practically insoluble in ethanol, making it an excellent washing agent to remove excess precipitant and other soluble impurities without significant loss of the analyte. [\[4\]](#)[\[5\]](#) Continue washing until the filtrate is colorless.

Drying and Weighing

The final step involves bringing the isolated precipitate to a known, stable chemical state for accurate weighing.

- **Drying:** Place the crucible containing the precipitate in a drying oven set to 120-130°C. Heat for at least one hour. The decomposition temperature of K_2PtCl_6 is 250°C, so this temperature range is safe.^{[1][14]}
- **Cooling and Weighing:** Transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh it on an analytical balance.
- **Constant Mass:** Repeat the drying, cooling, and weighing cycles until a constant mass (typically ± 0.2 mg) is achieved. This ensures all moisture has been removed.

Calculations

The percentage of potassium (%K) or potassium oxide (% K_2O) in the original sample is calculated using the gravimetric factor. The gravimetric factor is the ratio of the molar mass of the analyte to the molar mass of the precipitate, adjusted for stoichiometry.

Parameter	Symbol/Value	Molar Mass (g/mol)
Mass of Sample	msample	-
Mass of K_2PtCl_6 Precipitate	mprecipitate	485.99 ^[1]
Molar Mass of Potassium (K)	MK	39.10
Molar Mass of K_2O	MK ₂ O	94.20

Gravimetric Factor (GF) for K: $GFK = (2 \times MK) / MK_2PtCl_6 = (2 \times 39.10) / 485.99 = 0.1609$

Gravimetric Factor (GF) for K_2O : $GFK_2O = MK_2O / MK_2PtCl_6 = 94.20 / 485.99 = 0.1938$

Calculation Formulae:

- $\% K = (m_{precipitate} \times GFK \times 100) / m_{sample}$

- $\% K_2O = (m_{\text{precipitate}} \times GFK_2O \times 100) / m_{\text{sample}}$

Safety and Handling Precautions

- Hexachloroplatinic Acid: This substance is highly corrosive and toxic. It can cause severe skin burns and eye damage.[15] Always handle it within a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[16][17][18]
- Potassium Hexachloroplatinate: Dust from this compound can be highly allergenic, potentially causing skin sensitization and severe respiratory reactions, including asthma.[1][19] Avoid inhaling the dust by handling the solid material carefully, preferably in a ventilated enclosure.[16]
- Waste Disposal: Platinum-containing waste is hazardous and expensive. It should be collected in a designated waste container for proper disposal or platinum recovery.[1] Do not pour it down the drain.[15][18]

Discussion and Troubleshooting

- Incomplete Precipitation: Can result from an insufficient amount of precipitating agent or improper pH.[11] Ensure a clear excess of H_2PtCl_6 is used.
- Co-precipitation of Impurities: Sodium and ammonium ions are the most common interferences. Careful removal of ammonium salts prior to precipitation is critical. Sodium hexachloroplatinate is more soluble than the potassium salt, but its presence can cause positive errors if not adequately washed.
- Precipitate Loss: Mechanical loss during filtration or dissolution during washing can lead to negative errors. Use a suitable washing solvent like ethanol and careful technique to avoid these issues.[11]
- Alternative Methods: While historically significant, the high cost of platinum has led to the development of other methods, such as gravimetry with sodium tetraphenylborate or instrumental techniques like flame photometry and ICP-OES.[10][20][21] However, the hexachloroplatinate method remains a valuable reference method due to its high accuracy when performed correctly.

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